molecular formula C16H20N2O3 B7748149 (2Z)-N-butyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide

(2Z)-N-butyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide

Cat. No.: B7748149
M. Wt: 288.34 g/mol
InChI Key: RYEYHWDJYVOAFJ-LCYFTJDESA-N
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Description

(2Z)-N-butyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide is a chemical compound with a complex structure that includes a cyano group, a hydroxyphenyl group, and an ethoxy group

Properties

IUPAC Name

(Z)-N-butyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-5-8-18-16(20)13(11-17)9-12-6-7-14(19)15(10-12)21-4-2/h6-7,9-10,19H,3-5,8H2,1-2H3,(H,18,20)/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEYHWDJYVOAFJ-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)OCC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-butyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with butylamine and malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-butyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

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